molecular formula C16H27NO2Si B2980441 2-[Tri(propan-2-yl)silyloxymethyl]pyridine-4-carbaldehyde CAS No. 2294972-75-9

2-[Tri(propan-2-yl)silyloxymethyl]pyridine-4-carbaldehyde

Cat. No.: B2980441
CAS No.: 2294972-75-9
M. Wt: 293.482
InChI Key: AQZIFVCTJXKNSN-UHFFFAOYSA-N
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Description

2-[Tri(propan-2-yl)silyloxymethyl]pyridine-4-carbaldehyde is a chemical compound with the molecular formula C16H27NO2Si and a molecular weight of 293.482 g/mol. This compound is known for its versatile applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Tri(propan-2-yl)silyloxymethyl]pyridine-4-carbaldehyde typically involves the reaction of pyridine-4-carbaldehyde with tri(propan-2-yl)silyloxymethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[Tri(propan-2-yl)silyloxymethyl]pyridine-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include nucleophiles such as amines and thiols.

Major Products Formed

    Oxidation: 2-[Tri(propan-2-yl)silyloxymethyl]pyridine-4-carboxylic acid.

    Reduction: 2-[Tri(propan-2-yl)silyloxymethyl]pyridine-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[Tri(propan-2-yl)silyloxymethyl]pyridine-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: It is employed in the study of biological pathways and as a probe for investigating enzyme activities.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[Tri(propan-2-yl)silyloxymethyl]pyridine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of enzyme activities and signaling pathways. The silyl ether group provides stability and lipophilicity, enhancing the compound’s ability to penetrate biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Tri(propan-2-yl)silyloxymethyl]pyridine-3-carbaldehyde
  • 2-[Tri(propan-2-yl)silyloxymethyl]pyridine-5-carbaldehyde
  • 2-[Tri(propan-2-yl)silyloxymethyl]pyridine-4-methanol

Uniqueness

2-[Tri(propan-2-yl)silyloxymethyl]pyridine-4-carbaldehyde is unique due to its specific structural features, such as the position of the aldehyde group on the pyridine ring and the presence of the tri(propan-2-yl)silyloxymethyl group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[tri(propan-2-yl)silyloxymethyl]pyridine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO2Si/c1-12(2)20(13(3)4,14(5)6)19-11-16-9-15(10-18)7-8-17-16/h7-10,12-14H,11H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZIFVCTJXKNSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OCC1=NC=CC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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